molecular formula C10H8ClNO3S B14903322 Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate

Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B14903322
M. Wt: 257.69 g/mol
InChI Key: XTPGPKUDPMLKOJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a thieno[3,2-c]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thieno[3,2-c]pyridine core. This intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom at the 3-position. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group at the 4-position can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The thieno[3,2-c]pyridine core can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thienopyridines with different functional groups at the 3-position.

    Reduction Reactions: The major product is the corresponding alcohol derivative.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups on the thienopyridine core.

Scientific Research Applications

Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 3-position and ester group at the 6-position make it a versatile intermediate for further functionalization and optimization in drug development .

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

ethyl 3-chloro-4-oxo-5H-thieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C10H8ClNO3S/c1-2-15-10(14)6-3-7-8(9(13)12-6)5(11)4-16-7/h3-4H,2H2,1H3,(H,12,13)

InChI Key

XTPGPKUDPMLKOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CS2)Cl)C(=O)N1

Origin of Product

United States

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